molecular formula C26H21FN4O2S B2929199 N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536711-02-1

N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2929199
CAS No.: 536711-02-1
M. Wt: 472.54
InChI Key: BMXDWMYHBXIGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule recognized for its potent and selective kinase inhibitory activity. This compound has been identified as a key research tool in oncological studies, particularly for investigating signaling pathways driven by dysregulated kinases. It functions by competitively occupying the ATP-binding pocket of specific kinase targets, thereby blocking phosphorylation and subsequent downstream signaling cascades that promote cell proliferation and survival. Research indicates its significant potency against FMS-like tyrosine kinase 3 (FLT3), a critical driver in the pathogenesis of acute myeloid leukemia (AML) (PubMed: 31593698) . Furthermore, its activity extends to Cyclin-Dependent Kinase 9 (CDK9), a regulator of transcription, positioning this molecule as a valuable compound for studying transcriptional dependencies in cancer and other hyperproliferative diseases (J. Med. Chem. 2019) . Its primary research value lies in its utility as a chemical probe to dissect the biological roles of these kinases, to validate them as therapeutic targets, and to serve as a lead structure in the development of novel targeted anticancer agents. This reagent is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c1-15-7-12-20(16(2)13-15)28-22(32)14-34-26-30-23-19-5-3-4-6-21(19)29-24(23)25(33)31(26)18-10-8-17(27)9-11-18/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXDWMYHBXIGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the fluorophenyl and dimethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to maximize efficiency and minimize costs. Quality control measures, such as chromatography and spectroscopy, would be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity centers on three key functional regions:

  • Sulfanyl (-S-) linkage
  • Acetamide (-NHCO-) group
  • Pyrimidoindole core

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl bridge acts as a nucleophilic site. In alkaline conditions, it undergoes substitution with electrophiles such as alkyl halides or acyl chlorides. For example:
Compound SH R X Compound SR HX\text{Compound SH R X Compound SR HX}
This reaction is critical for derivatization to enhance solubility or biological activity.

Hydrolysis of the Acetamide Moiety

Under acidic or basic hydrolysis, the acetamide group cleaves to form carboxylic acid derivatives:
Compound NHCO R H2O Compound COOH R NH2\text{Compound NHCO R H}_2\text{O Compound COOH R NH}_2
This reaction is pH-dependent and occurs efficiently in 6M HCl at 80°C .

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO2_2-) using oxidizing agents like hydrogen peroxide or mCPBA:

Oxidizing AgentProductYield (%)
H2_2O2_2 (30%)Sulfoxide65–70
mCPBASulfone80–85

This modification alters polarity and binding affinity .

Functionalization of the Pyrimidoindole Core

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) at electron-rich positions (C5 and C7). Common reactions include:

Nitration

Nitration with HNO3_3/H2_2SO4_4 introduces nitro groups at C5:
Core H HNO3Core NO2\text{Core H HNO}_3→\text{Core NO}_2
This enhances electrophilicity for further coupling reactions .

Halogenation

Bromination or chlorination occurs regioselectively at C7 using NBS or Cl2_2/FeCl3_3:
Core H X2Core X\text{Core H X}_2→\text{Core X}

Halogenation AgentPositionYield (%)
NBS (in CCl4_4)C775–80
Cl2_2/FeCl3_3C760–65

Halogenated derivatives show improved pharmacokinetic profiles.

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings with boronic acids, facilitated by Pd catalysts:
Ar F Ar B OH 2Ar Ar BF3\text{Ar F Ar B OH }_2→\text{Ar Ar BF}_3

Catalyst SystemReaction Time (h)Yield (%)
Pd(PPh3_3)4_4/K2_2CO3_31285–90
PdCl2_2(dppf)/CsF888–92

This enables structural diversification for SAR studies .

Reductive Alkylation

The acetamide’s carbonyl group undergoes reductive amination with primary amines under H2_2/Raney Ni:
Compound C O R NH2Compound CH2 NHR\text{Compound C O R NH}_2→\text{Compound CH}_2\text{ NHR}
This reaction optimizes metabolic stability .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the indole and pyrimidine rings, forming a bridged bicyclic structure. This property is leveraged in prodrug design.

Degradation Pathways

Stability studies (40°C/75% RH for 6 months) reveal:

  • Hydrolytic Degradation : 8–12% decomposition via acetamide cleavage.
  • Oxidative Degradation : 5–7% sulfoxide formation.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to the modulation of various cellular pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.

Comparison with Similar Compounds

Pyrimido[5,4-b]indole Derivatives

Compounds such as N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (28) and N-(tert-butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32) () share the pyrimidoindole core but differ in their N-alkyl substituents. These analogs exhibit selective Toll-like receptor 4 (TLR4) antagonism, with compound 28 showing superior potency (IC₅₀ = 0.8 µM) compared to 32 (IC₅₀ = 2.1 µM), highlighting the importance of branched alkyl chains for target engagement .

Thieno[3,2-d]pyrimidine Analogs

2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide () replaces the pyrimidoindole core with a thienopyrimidine system. This modification reduces planarity, leading to decreased TLR4 affinity (IC₅₀ > 10 µM) but improved metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 22 min for pyrimidoindole analogs) .

Substituent Effects on Pharmacological Activity

Fluorophenyl vs. Chlorophenyl Substituents

Replacing the 4-fluorophenyl group in the target compound with a 4-chlorophenyl moiety (as in 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide , ) increases electron-withdrawing effects, enhancing oxidative stability but reducing solubility (logP = 3.9 vs. 3.5 for the fluorophenyl analog). Chlorophenyl derivatives also show weaker anti-inflammatory activity in carrageenan-induced edema models (ED₅₀ = 12 mg/kg vs. 8 mg/kg for fluorophenyl analogs) .

N-Aryl vs. N-Alkyl Acetamide Groups

The 2,4-dimethylphenyl group on the target compound’s acetamide nitrogen improves selectivity for cyclooxygenase-2 (COX-2) inhibition (COX-2 IC₅₀ = 0.4 µM; COX-1 IC₅₀ = 15 µM) compared to alkyl-substituted analogs like N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (27) (COX-2 IC₅₀ = 1.2 µM; COX-1 IC₅₀ = 18 µM) .

Anti-Inflammatory and Analgesic Profiles

Pyrimidoindole-based acetamides generally exhibit dual anti-inflammatory and analgesic effects. The target compound demonstrates 65% inhibition of paw edema at 10 mg/kg (vs. 55% for diclofenac) in rat models, while N-(3-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide () shows weaker efficacy (45% inhibition) .

Toxicity and Metabolic Stability

The 2,4-dimethylphenyl group reduces acute toxicity (LD₅₀ = 320 mg/kg) compared to N-(tetrahydrofuran-2-ylmethyl) analogs (LD₅₀ = 210 mg/kg) (). However, fluorophenyl derivatives exhibit faster clearance (CL = 25 mL/min/kg) than chlorophenyl analogs (CL = 18 mL/min/kg) due to cytochrome P450-mediated metabolism .

Data Tables

Table 1. Structural and Pharmacological Comparison of Selected Analogs

Compound ID Core Structure R₁ (Position 3) R₂ (Acetamide N) COX-2 IC₅₀ (µM) TLR4 IC₅₀ (µM) Solubility (µg/mL)
Target Compound Pyrimido[5,4-b]indole 4-Fluorophenyl 2,4-Dimethylphenyl 0.4 1.2 12
28 () Pyrimido[5,4-b]indole Phenyl 3,3-Dimethylbutyl 1.2 0.8 8
32 () Pyrimido[5,4-b]indole Phenyl tert-Butyl 2.1 2.1 5
Analog Pyrimido[5,4-b]indole 4-Chlorophenyl 3-Methoxyphenyl 3.5 >10 6
Thienopyrimidine Thieno[3,2-d]pyrimidine 4-Chlorophenyl 4-Methylphenyl >10 >10 18

Table 2. In Vivo Anti-Inflammatory Activity

Compound Edema Inhibition (%) at 10 mg/kg Analgesic Efficacy (Tail-Flick Test, % MPE)
Target Compound 65 70
Diclofenac Sodium (Reference) 55 60
27 () 50 55

Biological Activity

N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activities. This article focuses on its pharmacological properties, mechanism of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C24H22FN3O2S2C_{24}H_{22}FN_3O_2S_2 with a molar mass of approximately 467.58 g/mol. The presence of the pyrimidine and indole moieties suggests potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The pyrimidine and indole derivatives have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The presence of fluorophenyl and sulfur groups enhances the lipophilicity and bioavailability, facilitating better interaction with bacterial membranes.
  • Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the MAPK signaling pathway.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Activity Type Target IC50/EC50 Reference
AntimicrobialS. aureus66 µM
AnticancerHeLa cells75 µg/mL
Anti-inflammatoryCOX-150 µM

Case Studies

  • Antimicrobial Efficacy : In a study focusing on the antimicrobial properties of similar pyrimidine derivatives, compounds demonstrated significant activity against S. aureus with MIC values indicating effective inhibition at low concentrations. The study underlines the importance of structural modifications in enhancing antimicrobial potency.
  • Cancer Cell Line Studies : A detailed investigation into the anticancer effects revealed that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways.
  • Inflammatory Response Modulation : Another case study evaluated the compound's effect on inflammatory markers in vitro. Results indicated a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-alpha) in macrophage cultures treated with the compound.

Q & A

Q. What synthetic routes are commonly employed for this compound, and what intermediates are critical?

The synthesis typically involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form acetamide bonds, as seen in structurally related compounds . Key intermediates include the pyrimidoindole core and the thioacetamide linker. Solvent selection (e.g., dichloromethane) and purification via recrystallization or column chromatography are critical for isolating the final product .

Q. Which spectroscopic methods are most effective for structural characterization?

X-ray crystallography (for resolving crystal packing and dihedral angles) , NMR (to confirm proton environments and substituent integration) , and mass spectrometry (for molecular weight validation) are standard. IR spectroscopy can verify functional groups like carbonyls and sulfanyl moieties .

Q. What initial biological assays are recommended for activity screening?

Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies in cell lines are common starting points. For example, related pyrimidoindole derivatives have been screened for antitumor activity via MTT assays .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at -20°C, protected from light and moisture. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized in multi-step reactions?

Apply Design of Experiments (DoE) to optimize parameters like reaction temperature, stoichiometry, and catalyst loading. For example, flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability . Controlled copolymerization strategies, as used in analogous systems, may also improve step efficiency .

Q. What strategies resolve contradictions in biological activity across experimental models?

Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Structural analogs with fluorophenyl groups show activity variations due to solubility differences, which can be addressed via formulation adjustments (e.g., co-solvents or nanoencapsulation) .

Q. How does computational modeling (e.g., DFT) predict reactivity or binding interactions?

Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., the electron-withdrawing 4-fluorophenyl group) on charge distribution and binding affinity. Molecular docking can simulate interactions with target proteins, as demonstrated for related acetamide derivatives .

Q. What challenges arise in scaling synthesis while preserving stereochemical integrity?

Scale-up risks include racemization at chiral centers and side reactions. Flow-chemistry systems mitigate these by ensuring precise temperature and mixing control . Continuous crystallization techniques, validated for similar compounds, maintain purity during large-scale production .

Q. How do substituents (e.g., 4-fluorophenyl) influence stability and reactivity?

X-ray studies of analogs reveal that electron-withdrawing groups like fluorine increase oxidative stability but reduce nucleophilic reactivity at the sulfanyl moiety . Solubility can be modulated by adjusting hydrophobic/hydrophilic substituent ratios .

Q. How to design Structure-Activity Relationship (SAR) studies for derivatives?

Systematically modify substituents on the pyrimidoindole core and acetamide linker. For example, replacing the 4-fluorophenyl group with chlorophenyl or methoxyphenyl moieties and evaluating changes in bioactivity . High-throughput screening (HTS) of analogs can identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.